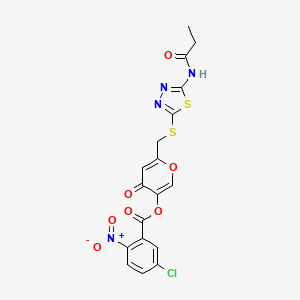
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Agents
Synthesis of Triazole Derivatives for Antimicrobial Use : Triazole derivatives, including those related to the specified compound, have been synthesized and characterized for potential antimicrobial activities. These compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. This suggests their potential as effective antimicrobial agents (Bhat et al., 2016).
Antifungal Activities of Novel Triazole Compounds : Research on triazole compounds containing 2-methylidenethiazolidine rings showed that they possess certain fungicidal activities. This emphasizes the role of triazole derivatives in developing new antifungal agents (Xu et al., 2005).
Cancer Research
- Apoptosis-Inducing Effects in Cancer Cells : Certain ruthenium(II) arene complexes with triazole-based ligands have been studied for their antiproliferative activity in human cancer cell lines. These complexes have shown the ability to induce apoptosis, a form of programmed cell death, in cancer cells (Pettinari et al., 2014).
Material Science and Chemistry
Synthesis and Catalytic Applications : Triazole-based compounds have been synthesized and evaluated for their roles in catalytic processes, such as alcohol oxidation and transfer hydrogenation. These compounds have been found to enhance catalytic efficiency in various chemical reactions (Saleem et al., 2013).
Investigation of Molecular Structures and Properties : Detailed studies on the molecular structures, spectroscopic properties, and enzyme inhibition activities of triazole Schiff bases and their metal chelates have been conducted. These studies are crucial in understanding the chemical and biological properties of triazole derivatives (Sumrra et al., 2021).
Safety and Hazards
Mechanism of Action
Phenyltriazoles
are a class of compounds that have been studied for various biological activities. For instance, some phenyltriazole derivatives have been found to inhibit steroid sulfatase, an enzyme involved in the biosynthesis of active estrogens and androgens . The triazole moiety and the triazole-linked aromatic rings of these ligands fit in the active site of the enzyme, stabilized by a multitude of van der Waals interactions .
properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-13-7-9-14(10-8-13)17(21)22-12-15-11-20(19-18-15)16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYGBCYAHRIHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

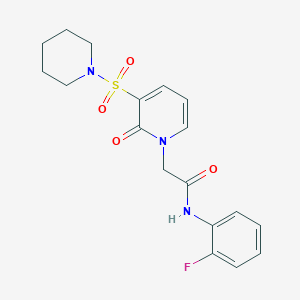
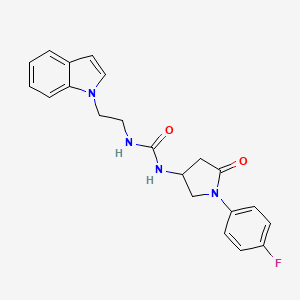
![3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2723136.png)
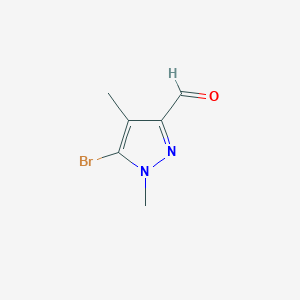
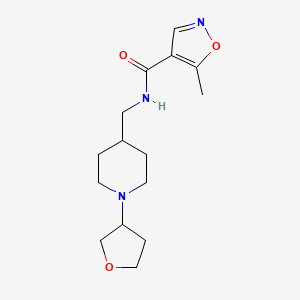
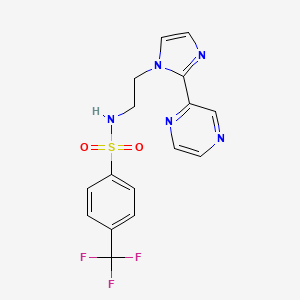
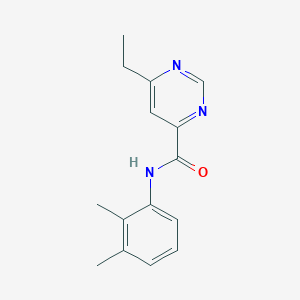
![7-hydroxy-N-(1-methoxypropan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2723142.png)
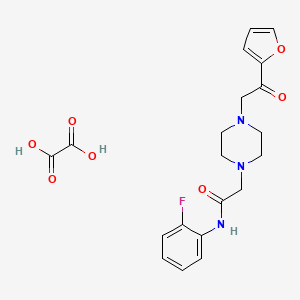
![Methyl 2-azaspiro[4.4]nonane-3-carboxylate hydrochloride](/img/structure/B2723145.png)
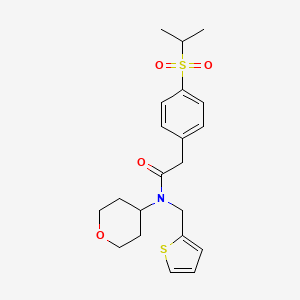
![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)
![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)
